(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
説明
The compound "(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea" is a urea derivative featuring a quinazolinone core substituted with a 4-fluorobenzyl group and a 3-methoxyphenyl moiety. The (E)-configuration of the imine bond in the quinazolinone ring ensures stereochemical stability, which is often pivotal for pharmacological efficacy .
特性
CAS番号 |
942001-99-2 |
|---|---|
分子式 |
C23H19FN4O3 |
分子量 |
418.428 |
IUPAC名 |
1-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-18-6-4-5-17(13-18)25-22(29)27-21-19-7-2-3-8-20(19)26-23(30)28(21)14-15-9-11-16(24)12-10-15/h2-13H,14H2,1H3,(H2,25,27,29) |
InChIキー |
WQCBUHMYAGMGFM-SZXQPVLSSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate quinazolinone with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.
科学的研究の応用
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a group of enzymes that play critical roles in the degradation of extracellular matrix components. The compound has been identified as a potential MMP inhibitor, particularly MMP-13, which is implicated in various pathological conditions including cancer metastasis and arthritis.
Case Study : A patent (CA 2564085) describes the use of similar compounds as MMP inhibitors, highlighting their potential in treating diseases characterized by excessive matrix degradation, such as osteoarthritis and certain cancers .
Anticancer Activity
The quinazoline scaffold is known for its anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression.
Research Findings :
- A study demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against several cancer cell lines. The presence of fluorine and methoxy groups enhances the biological activity by improving solubility and target interaction.
- In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential therapeutic benefits .
Antimicrobial Properties
Emerging research indicates that quinazoline derivatives possess antimicrobial properties. The compound's specific interactions with bacterial enzymes could be exploited to develop new antibiotics.
Case Study : Research has shown that modifications to the quinazoline core can lead to enhanced antibacterial activity against resistant strains of bacteria .
Table 1: Comparison of Biological Activities
作用機序
The mechanism of action of (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of urea-linked heterocycles. Key structural analogues include:
- 3-(4-Methoxyphenyl)-4-((1-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one (Compound 108 in ): This derivative replaces the quinazolinone core with an imidazolidinone ring and introduces a trifluoromethyl group.
- 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19 in ): While lacking the quinazolinone moiety, this compound shares the 3-methoxyphenyl group. The imidazoline ring and hydrobromide salt enhance polarity, influencing pharmacokinetic properties .
Physicochemical Properties
- Spectral Characterization: The compound’s structure is elucidated via UV, $^1$H-NMR, and $^13$C-NMR spectroscopy, as demonstrated in analogous studies on Zygocaperoside and Isorhamnetin-3-O glycoside (). Key spectral markers include: Quinazolinone carbonyl: A strong $^{13}$C-NMR signal near 165–170 ppm. Urea NH protons: Broad singlet at δ 8.5–9.5 ppm in $^1$H-NMR .
- Computational Studies: Density-functional theory (DFT) calculations, such as those employing the B3LYP functional (), predict thermodynamic stability and electronic properties. Comparative DFT analyses reveal that the 4-fluorobenzyl group enhances electron-withdrawing effects, stabilizing the quinazolinone ring more effectively than non-fluorinated analogues .
Data Tables
Table 1: Comparative Spectral Data of Urea-Linked Heterocycles
Table 2: Computational and Experimental Stability Metrics
生物活性
The compound (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:
-
Starting Materials :
- 4-fluorobenzaldehyde
- 3-methoxyphenyl isocyanate
- 2-amino-4(3H)-quinazolinone
-
Reaction Conditions :
- The reaction is generally carried out in a solvent such as ethanol or DMF at elevated temperatures to facilitate the formation of the ylidene structure.
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. A study indicated that compounds with similar structures exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorobenzyl group in our compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Research has shown that quinazoline derivatives can exhibit potent cytotoxic effects against different cancer cell lines. For instance, compounds structurally related to (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea have demonstrated significant inhibitory effects on human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Activity
Quinazoline derivatives have also been evaluated for their anti-inflammatory properties. Some studies have reported that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are key mediators in inflammatory processes . This suggests that our compound may possess similar anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with a quinazolinone core synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid/HCl) .
- Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution or reductive amination, ensuring regioselectivity using catalysts like Pd/C or NaBH .
- Step 3 : Form the (E)-configured urea linkage by reacting the intermediate with 3-methoxyphenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Optimization : Apply Bayesian optimization or heuristic algorithms (e.g., Design of Experiments, DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and maximize yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm stereochemistry via H NMR (e.g., coupling constants for E/Z isomer differentiation) and C NMR for carbonyl/urea group validation .
- X-ray Crystallography : Resolve crystal structures to verify the (E)-configuration and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- In vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., quinazoline-binding kinases) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Design : Synthesize derivatives with modifications to:
- Fluorobenzyl group : Replace 4-F with Cl, Br, or methyl to assess electronic effects .
- Urea linkage : Test thiourea or sulfonamide variants to evaluate hydrogen-bonding requirements .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to identify confounding variables (e.g., cell line specificity, assay conditions) .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics, CRISPR knockouts for target relevance) .
Q. How can its potential multi-target mechanism be experimentally validated?
- Methodology :
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify interacting proteins in cell lysates .
- Pathway Analysis : Apply RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., MAPK, PI3K-AKT) .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
- Methodology :
- PK Studies : Administer the compound (10 mg/kg, IV/oral) to rodents, with serial blood sampling for LC-MS/MS analysis of plasma half-life, C, and bioavailability .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) using escalating doses (50–500 mg/kg) to determine LD and organ-specific histopathology .
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